4-Methyl-4-phenylpiperidine

mu-opioid receptor metabolite safety alpha-1a antagonist

4‑Methyl‑4‑phenylpiperidine (CAS 160132‑91‑2) is a 4,4‑disubstituted piperidine scaffold bearing a methyl and a phenyl group at the quaternary carbon. This substitution pattern imparts distinct pharmacological and physicochemical properties that set it apart from mono‑substituted 4‑phenylpiperidine analogs [REFS‑1].

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 160132-91-2
Cat. No. B175440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylpiperidine
CAS160132-91-2
Synonyms4-Methyl-4-phenylpiperidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
InChIKeyWMZXPOYYJULZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylpiperidine (CAS 160132-91-2): A Critical 4,4-Disubstituted Piperidine Building Block for Selective Alpha-1a Antagonist Development


4‑Methyl‑4‑phenylpiperidine (CAS 160132‑91‑2) is a 4,4‑disubstituted piperidine scaffold bearing a methyl and a phenyl group at the quaternary carbon. This substitution pattern imparts distinct pharmacological and physicochemical properties that set it apart from mono‑substituted 4‑phenylpiperidine analogs [REFS‑1]. The compound has been specifically utilized as a piperidine fragment replacement in alpha‑1a adrenoceptor antagonist programs to eliminate opioid agonist metabolites, demonstrating the critical role of the 4‑methyl substitution [REFS‑2]. Additionally, predicted physicochemical parameters including pKa 10.44 and melting point 69‑72 °C are available to guide formulation and salt selection [REFS‑3].

Why Generic 4-Phenylpiperidine Substitution Fails for Alpha-1a Antagonist Programs Using 4-Methyl-4-phenylpiperidine


Generic substitution with unsubstituted 4‑phenylpiperidine or 4‑methoxycarbonyl‑4‑phenylpiperidine (the metabolite of compound 1a) in alpha‑1a antagonist programs introduces substantial mu‑opioid agonist activity, as demonstrated by 4‑methoxycarbonyl‑4‑phenylpiperidine (3) which exhibits an IC50 of 3 µM at the mu‑opioid receptor [REFS‑1]. This opioid activity is a critical safety liability for therapeutics intended for benign prostatic hyperplasia. In contrast, the 4‑methyl‑4‑phenyl substitution eliminates this opioid liability while preserving high alpha‑1a binding affinity and subtype selectivity when incorporated into the final antagonist scaffold [REFS‑1]. Similarly, 4‑cyano‑4‑phenylpiperidine was identified as an alternative replacement; however, its distinct electronic and steric properties result in a different selectivity and pharmacokinetic profile compared to the 4‑methyl analog, underscoring that simple functional group interchange is not equivalent [REFS‑1].

Quantitative Evidence Guide: Procuring 4-Methyl-4-phenylpiperidine Based on Differentiated Activity and Selectivity Data


Mu-Opioid Receptor Inactivity: Direct Comparison of 4-Methyl-4-phenylpiperidine vs. the Opioid Agonist Metabolite 4-Methoxycarbonyl-4-phenylpiperidine

In a direct head-to-head comparison, 4‑methyl‑4‑phenylpiperidine was essentially inactive at the mu‑opioid receptor (IC50 > 30 µM), whereas the comparator metabolite 4‑methoxycarbonyl‑4‑phenylpiperidine (3) exhibited potent mu‑opioid agonist activity with an IC50 of 3 µM [REFS‑1]. This >10‑fold difference in potency directly addresses the safety concern of opioid agonist metabolite formation in alpha‑1a antagonist programs.

mu-opioid receptor metabolite safety alpha-1a antagonist

Alpha-1a Adrenoceptor Binding Affinity and Subtype Selectivity: 4-Methyl-4-phenylpiperidine-Containing Lead Compound (+)-83 vs. Terazosin

The lead compound (+)-83, which incorporates the 4‑methyl‑4‑phenylpiperidine fragment, demonstrates high alpha‑1a binding affinity (Ki = 0.5 nM) and exceptional subtype selectivity (>400‑fold over alpha‑1b and alpha‑1d) in human cloned receptor assays [REFS‑1]. In contrast, the clinically used non‑selective alpha‑1 antagonist terazosin shows lower affinity for alpha‑1a (Ki = 6.9 nM) and negligible subtype selectivity (<1.0‑fold) [REFS‑1]. This represents a >400‑fold improvement in selectivity, directly attributable to the piperidine fragment structural features.

alpha-1a adrenoceptor subtype selectivity BPH

Broad Off-Target Receptor Selectivity: 4-Methyl-4-phenylpiperidine-Containing Compound (+)-83 vs. Terazosin

Compound (+)-83, containing the 4‑methyl‑4‑phenylpiperidine moiety, exhibited selectivity >280‑fold over alpha‑2a, alpha‑2b, and alpha‑2c adrenoceptors in a panel of recombinant human GPCRs, compared to terazosin which showed <10‑fold selectivity over alpha‑2 subtypes [REFS‑1]. Furthermore, (+)-83 showed no significant activity at dopamine (D1, D3, D5), serotonin (5‑HT1A, 1B, 1D, 2A), histamine (H1, H2) receptors, or the rat L‑type calcium channel, with selectivities ranging from 280‑fold to >1000‑fold [REFS‑1].

GPCR selectivity off-target profiling safety pharmacology

Pharmacokinetic Profile and In Vivo Uroselectivity: 4-Methyl-4-phenylpiperidine-Containing Compound (+)-73 vs. Terazosin

Compound (+)-73, a structural analog sharing the 4‑methyl‑4‑phenylpiperidine chemotype, demonstrated in vivo uroselectivity with a DBP Kb/IUP Kb ratio >20‑fold in dog models, whereas terazosin showed no functional uroselectivity (DBP Kb/IUP Kb ≈ 1) [REFS‑1]. In rat pharmacokinetic studies, (+)-73 exhibited a short half‑life of 0.4 hours and 8% oral bioavailability, compared to terazosin's 7.5‑hour half‑life and 49% bioavailability [REFS‑1]. The functional Kb in isolated human prostate tissue for (+)-73 was 2.2 nM, comparable to its alpha‑1a binding affinity, indicating target‑specific functional potency [REFS‑1].

uroselectivity pharmacokinetics in vivo efficacy

Best Research and Industrial Application Scenarios for 4-Methyl-4-phenylpiperidine Based on Quantitative Differentiation


Design of Uroselective Alpha-1a Adrenoceptor Antagonists for Benign Prostatic Hyperplasia (BPH)

4‑Methyl‑4‑phenylpiperidine is the preferred piperidine fragment for alpha‑1a antagonist programs targeting BPH, where the >400‑fold subtype selectivity over alpha‑1b/1d [REFS‑1] directly translates to uroselectivity, reducing cardiovascular side effects. Procurement of this specific building block is essential for replicating the selectivity profile of lead compounds (+)-73 and (+)-83.

Metabolite Safety Optimization in Alpha-1a Antagonist Preclinical Development

In drug metabolism and pharmacokinetic (DMPK) studies, 4‑methyl‑4‑phenylpiperidine serves as a critical replacement for 4‑methoxycarbonyl‑4‑phenylpiperidine, which generates a mu‑opioid agonist metabolite (IC50 = 3 µM). The >10‑fold reduction in mu‑opioid activity (IC50 > 30 µM) [REFS‑1] eliminates this metabolic safety liability early in lead optimization.

Pharmacological Tool for Alpha-1a vs. Alpha-1b/1d Subtype Profiling

The broad selectivity of compounds incorporating this fragment (280‑fold to >1000‑fold over alpha‑2, dopamine, serotonin, and histamine receptors) [REFS‑1] makes it an ideal scaffold for generating pharmacological tool compounds to dissect alpha‑1 adrenoceptor subtype physiology without confounding off‑target effects.

Development of Fentanyl Analogs with Reduced Mu-Opioid Activity for Abuse-Deterrent Research

The demonstrated mu‑opioid inactivity of 4‑methyl‑4‑phenylpiperidine (IC50 > 30 µM) [REFS‑1] contrasts with the potent mu‑opioid activity of many 4‑phenylpiperidine derivatives, positioning this compound as a valuable starting material for synthesizing fentanyl analogs with intentionally attenuated opioid activity for pharmacological comparison studies.

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